2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a benzylthio group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperidine with benzylthioacetyl chloride to form a benzylthioacetyl piperidine intermediate. This intermediate is then reacted with nicotinonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the piperidine ring can bind to various receptors. The nicotinonitrile moiety may also play a role in modulating biological activity through interactions with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-(Methylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-((1-(2-(Ethylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-((1-(2-(Phenylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Uniqueness
2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-13-17-7-4-10-22-20(17)25-18-8-11-23(12-9-18)19(24)15-26-14-16-5-2-1-3-6-16/h1-7,10,18H,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGSIKLJWPYPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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